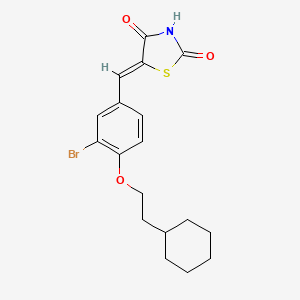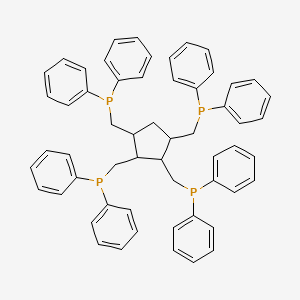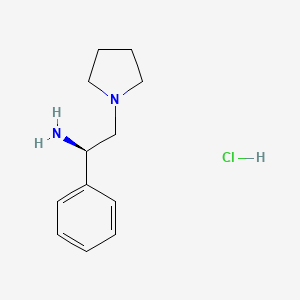
(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride is a synthetic compound belonging to the class of substituted cathinones. These compounds are known for their stimulant properties and have been studied for various applications in scientific research. The compound is structurally characterized by a phenyl ring attached to a pyrrolidine ring via an ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride typically involves the reaction of a phenylacetone derivative with pyrrolidine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Phenylacetone is reacted with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of phenylacetone and pyrrolidine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl or pyrrolidine derivatives.
Scientific Research Applications
(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.
Medicine: Investigated for potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The molecular targets include dopamine and norepinephrine transporters, which are blocked by the compound, preventing the reuptake of these neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
alpha-Pyrrolidinopentiophenone (alpha-PVP): A structurally similar compound with potent stimulant effects.
alpha-Pyrrolidinohexiophenone (alpha-PHP): Another related compound with a longer alkyl chain, leading to different pharmacological properties.
alpha-Pyrrolidinoisohexanophenone (alpha-PiHP): A positional isomer with similar stimulant effects.
Uniqueness
(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit neurotransmitter reuptake with high potency makes it a valuable compound for research in neuropharmacology.
Properties
Molecular Formula |
C12H19ClN2 |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H/t12-;/m0./s1 |
InChI Key |
GWJSDZLXRREOIA-YDALLXLXSA-N |
Isomeric SMILES |
C1CCN(C1)C[C@@H](C2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
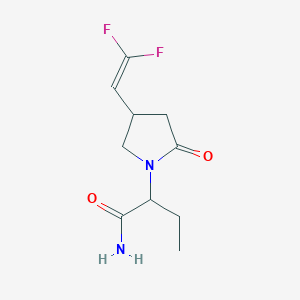

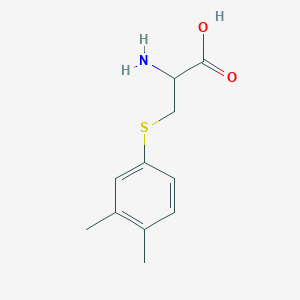
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)
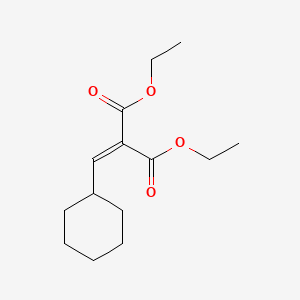
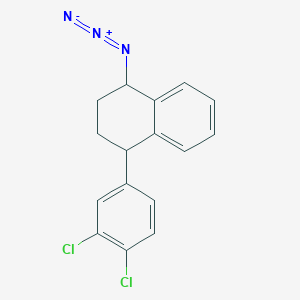
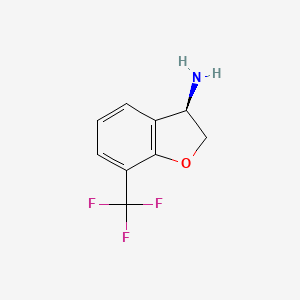
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)
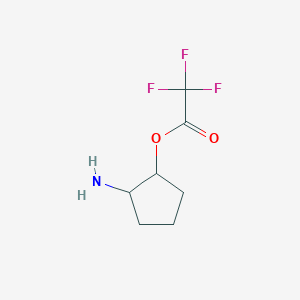
![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
